molecular formula C8H10N4S3 B14736901 2,6-Dithio-8-methyltheophylline CAS No. 6466-20-2

2,6-Dithio-8-methyltheophylline

Katalognummer: B14736901
CAS-Nummer: 6466-20-2
Molekulargewicht: 258.4 g/mol
InChI-Schlüssel: OSNIQHVTMKAFJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dithio-8-methyltheophylline is a chemical compound with the molecular formula C8H10N4S3. It is a derivative of theophylline, a well-known methylxanthine drug used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The unique structure of this compound, which includes sulfur atoms, distinguishes it from other theophylline derivatives .

Vorbereitungsmethoden

The synthesis of 2,6-Dithio-8-methyltheophylline typically involves the introduction of sulfur atoms into the theophylline structure. One common method is the reaction of theophylline with sulfur-containing reagents under controlled conditions. For example, the reaction of theophylline with thiourea in the presence of a base can yield this compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2,6-Dithio-8-methyltheophylline undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2,6-Dithio-8-methyltheophylline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,6-Dithio-8-methyltheophylline involves its interaction with various molecular targets. Like theophylline, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP in cells. This results in the relaxation of smooth muscle, particularly in the respiratory tract, and anti-inflammatory effects. The sulfur atoms in the compound may also contribute to its unique biological activities by interacting with specific proteins and enzymes .

Vergleich Mit ähnlichen Verbindungen

2,6-Dithio-8-methyltheophylline can be compared to other theophylline derivatives and sulfur-containing compounds:

Eigenschaften

CAS-Nummer

6466-20-2

Molekularformel

C8H10N4S3

Molekulargewicht

258.4 g/mol

IUPAC-Name

1,3-dimethyl-8-methylsulfanyl-7H-purine-2,6-dithione

InChI

InChI=1S/C8H10N4S3/c1-11-5-4(9-7(10-5)15-3)6(13)12(2)8(11)14/h1-3H3,(H,9,10)

InChI-Schlüssel

OSNIQHVTMKAFJZ-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C(=S)N(C1=S)C)NC(=N2)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.